CAPS
Overview
Description
3-(Cyclohexylamino)propanesulfonic acid is a zwitterionic buffering agent widely used in biochemistry and molecular biology. It is particularly useful for studying enzymatic processes at pH levels above physiological pH, with a working pH range of 9.7 to 11.1 . This compound is known for its high affinity for basic proteins, making it valuable in protein extraction and solubilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)propanesulfonic acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, often in the presence of a solvent such as N,N-dimethylformamide (DMF). The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of 3-(cyclohexylamino)propanesulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving 3-(cyclohexylamino)propanesulfonic acid include strong acids and bases, oxidizing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems .
Major Products
The major products formed from reactions involving 3-(cyclohexylamino)propanesulfonic acid depend on the specific reaction type. For example, substitution reactions may yield derivatives with modified sulfonic acid groups .
Scientific Research Applications
3-(Cyclohexylamino)propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques.
Biology: The compound is employed in protein extraction and solubilization, particularly for basic proteins.
Medicine: It is used in the formulation of diagnostic assays and other medical applications.
Industry: The compound finds use in industrial processes requiring precise pH control and protein handling.
Mechanism of Action
The mechanism of action of 3-(cyclohexylamino)propanesulfonic acid primarily involves its buffering capacity. It stabilizes the pH of solutions within its working range, thereby maintaining the optimal conditions for enzymatic and biochemical reactions. The compound interacts with hydrogen ions, either accepting or donating them to resist changes in pH .
Comparison with Similar Compounds
3-(Cyclohexylamino)propanesulfonic acid is often compared with other buffering agents such as:
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Similar in structure and function, but with a slightly different pH range.
N-cyclohexyl-3-aminopropanesulfonic acid (CHAPS): Another zwitterionic buffer with high affinity for basic proteins.
Other Good’s buffers: These include compounds like HEPES, MOPS, and Tricine, each with unique pH ranges and buffering capacities.
The uniqueness of 3-(cyclohexylamino)propanesulfonic acid lies in its specific pH range and its high affinity for basic proteins, making it particularly valuable in protein chemistry and related fields .
Properties
IUPAC Name |
3-(cyclohexylamino)propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWRFATQTVXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061554 | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
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CAS No. |
1135-40-6 | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | CAPS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135406 | |
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Record name | 3-(cyclohexylamino)propanesulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylaminopropane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W981O1LXP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 3-Cyclohexyl-1-propylsulfonic acid and Streptococcus pneumoniae NanB sialidase?
A1: Streptococcus pneumoniae is a bacterium capable of causing serious infections like pneumonia and meningitis. [] A key virulence factor of this bacterium is its NanB sialidase, an enzyme that cleaves sialic acids from host glycoconjugates, aiding bacterial adhesion and colonization. [] Understanding the structural interactions between NanB and potential inhibitors, like 3-Cyclohexyl-1-propylsulfonic acid, is crucial for developing novel anti-pneumococcal therapies. [] The paper provides insights into this interaction at a molecular level, paving the way for the design of more potent and specific NanB inhibitors.
Q2: What structural information about the NanB- 3-Cyclohexyl-1-propylsulfonic acid complex does the research provide?
A2: The research utilizes X-ray crystallography to determine the three-dimensional structure of the NanB sialidase in complex with 3-Cyclohexyl-1-propylsulfonic acid. [] This provides valuable information about:
- Binding Site: The study reveals the precise location within the NanB enzyme where 3-Cyclohexyl-1-propylsulfonic acid binds. []
- Interactions: It elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that occur between the compound and amino acid residues in the enzyme's active site. []
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